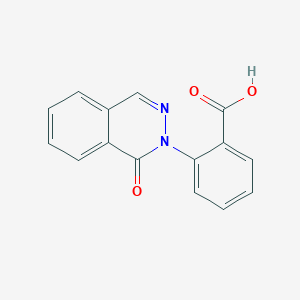

2-(1-oxophthalazin-2(1H)-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-oxophthalazin-2(1H)-yl)benzoic acid, also known as o-PTBA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Organic Synthesis and Catalysis

Research has shown the utility of benzoic acid derivatives in catalytic processes. For example, the oxidative coupling of benzoic acids with internal alkynes can be efficiently catalyzed by rhodium and iridium complexes, leading to the production of isocoumarin and naphthalene derivatives. Such reactions demonstrate the role of these acids in facilitating regioselective C-H bond cleavage and decarboxylation processes, underscoring their potential in organic synthesis and the development of novel catalytic methods (Ueura, Satoh, & Miura, 2007).

Materials Science and Photophysics

Benzoic acid derivatives have been explored for their photophysical properties, especially in the development of luminescent materials. Studies have investigated the sensitized emission of luminescent lanthanide complexes based on these derivatives, revealing efficient energy transfer pathways critical for developing advanced optical materials (Kim, Baek, & Kim, 2006). These findings are pivotal for applications in lighting, displays, and as fluorescence markers in various scientific fields.

Coordination Chemistry and Metal Complexes

The synthesis and characterization of metal-organic frameworks (MOFs) and coordination compounds featuring benzoic acid derivatives have also been a focus. Such studies provide insights into the structural and electronic configurations of these complexes, which are valuable for catalysis, environmental remediation, and the development of functional materials with specific magnetic, conductive, or photoreactive properties. For example, the study of triorganotin(IV) esters highlights the versatility of benzoic acid derivatives in forming stable, structurally diverse coordination compounds (Chalupa et al., 2009).

Chemical Sensing and Environmental Applications

The development of chemical sensors using benzoic acid derivatives represents another significant area of application. These compounds have been utilized to create sensitive and selective sensors for metal ions, offering potential utility in environmental monitoring, biomedical diagnostics, and industrial process control. The design and synthesis of novel fluorescence probes based on these derivatives underscore their importance in detecting and quantifying chemical species with high specificity and sensitivity (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

properties

IUPAC Name |

2-(1-oxophthalazin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14-11-6-2-1-5-10(11)9-16-17(14)13-8-4-3-7-12(13)15(19)20/h1-9H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRZCOLYSOZBOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(((4-Methylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2714699.png)

![N-(furan-2-ylmethyl)-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2714703.png)

![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2714706.png)

![4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2714709.png)

![3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2714710.png)

![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2714717.png)

![Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2714719.png)